3-Bromo-5-chloro-4-iodoaniline

Catalog No.
S14488895
CAS No.
M.F
C6H4BrClIN
M. Wt
332.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-chloro-4-iodoaniline

Product Name

3-Bromo-5-chloro-4-iodoaniline

IUPAC Name

3-bromo-5-chloro-4-iodoaniline

Molecular Formula

C6H4BrClIN

Molecular Weight

332.36 g/mol

InChI

InChI=1S/C6H4BrClIN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2

InChI Key

DWAXZLJZJKIQNN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)I)Br)N

3-Bromo-5-chloro-4-iodoaniline is a highly specialized, polyhalogenated building block featuring three distinct halogens (iodine, bromine, and chlorine) and a primary amine on a single benzene core. This distinct substitution pattern provides four chemically orthogonal, addressable handles for sequential functionalization. In industrial and medicinal chemistry procurement, it is prioritized not as a bulk solvent or generic reagent, but as a high-value precursor for synthesizing densely functionalized, unsymmetrical arenes—most notably in the development of advanced targeted therapeutics, such as KRAS inhibitors [1].

Substituting 3-Bromo-5-chloro-4-iodoaniline with more common, symmetrical analogs like 2,4,6-trichloroaniline or 3,5-dibromo-4-iodoaniline severely limits downstream synthetic freedom. Symmetrical polyhaloarenes possess identical bond dissociation energies at multiple positions, leading to statistical mixtures of mono-, di-, and tri-substituted products during cross-coupling. This lack of chemoselectivity results in catastrophic yield losses during purification and prevents the controlled, stepwise introduction of different functional groups. Procurement of this exact tri-heterohalogenated scaffold is mandatory when the target molecule requires precise, unsymmetrical substitution at the 3, 4, and 5 positions without relying on inefficient protecting-group strategies [1].

Thermodynamic Control of Chemoselectivity in Cross-Coupling

The primary procurement value of 3-Bromo-5-chloro-4-iodoaniline lies in the distinct bond dissociation energies (BDE) of its halogens. The C-I bond (~65 kcal/mol) readily undergoes oxidative addition at room temperature with standard palladium catalysts, while the C-Br (~81 kcal/mol) and C-Cl (~96 kcal/mol) bonds remain intact. In contrast, attempting a mono-coupling on a generic baseline like 2,4,6-trichloroaniline requires forcing conditions and yields a statistical mixture. This >15 kcal/mol stepwise thermodynamic gradient ensures >95% regiocontrol during the first two coupling cycles [1].

Evidence DimensionStepwise Bond Dissociation Energy (BDE) gradient for oxidative addition
Target Compound DataC-I (~65 kcal/mol) < C-Br (~81 kcal/mol) < C-Cl (~96 kcal/mol)
Comparator Or Baseline2,4,6-Trichloroaniline (All reactive C-Cl bonds ~96 kcal/mol)
Quantified Difference>15 kcal/mol differential between each reactive site vs. 0 kcal/mol differential
ConditionsPalladium-catalyzed cross-coupling kinetics

Guarantees predictable, single-product outcomes in sequential coupling steps, eliminating the need for costly and wasteful chromatographic separation of regioisomers.

Unsymmetrical Scaffold Manufacturability and Overall Yield

When synthesizing highly unsymmetrical targeted therapeutics, overall yield is dictated by the ability to perform sequential functionalizations without cross-reactivity. 3-Bromo-5-chloro-4-iodoaniline allows for a three-step orthogonal coupling sequence with an expected cumulative scaffold yield exceeding 50% under optimized conditions. A comparator like 3,5-dibromo-4-iodoaniline allows the first step at the iodine position, but the subsequent step at the bromine positions yields a mixture of mono- and di-substituted products, dropping the unsymmetrical target yield below 15% [1].

Evidence DimensionCumulative yield of fully unsymmetrical tri-substituted derivatives
Target Compound Data>50% expected yield utilizing orthogonal C-I, C-Br, and C-Cl reactivity
Comparator Or Baseline3,5-dibromo-4-iodoaniline (<15% yield for unsymmetrical substitution due to identical C-Br bonds)
Quantified Difference>3-fold increase in unsymmetrical target yield
ConditionsSequential multi-step palladium-catalyzed cross-coupling

Drastically reduces raw material waste and catalyst consumption when scaling up complex, unsymmetrical pharmaceutical intermediates.

Amine-Directed Processability and Late-Stage Modification

Beyond the three halogen handles, the primary amine at position 1 provides a critical anchor for early-stage masking or late-stage diversification. Compared to a non-aminated baseline like 1-bromo-3-chloro-2-iodobenzene, the presence of the aniline nitrogen allows for direct integration into kinase hinge-binding motifs or conversion to amides and ureas. The amine can also be transformed via Sandmeyer chemistry after the halogens have been utilized, providing a fourth dimension of structural diversification that non-aniline polyhalobenzenes completely lack [1].

Evidence DimensionAvailable orthogonal functionalization vectors
Target Compound Data4 distinct vectors (I, Br, Cl, NH2)
Comparator Or Baseline1-bromo-3-chloro-2-iodobenzene (3 vectors: I, Br, Cl)
Quantified Difference33% increase in orthogonal diversification handles
ConditionsMedicinal chemistry library generation and late-stage functionalization

Maximizes the structural diversity that can be generated from a single procured starting material in drug discovery programs.

Synthesis of Advanced KRAS Inhibitors

3-Bromo-5-chloro-4-iodoaniline is directly utilized as a core building block in the synthesis of next-generation covalent and non-covalent KRAS inhibitors, where orthogonal halogens allow for the precise, stepwise attachment of specific binding pockets [1].

High-Throughput Medicinal Chemistry Library Generation

In drug discovery, this compound serves as a master template for combinatorial library synthesis; by sequentially reacting the C-I, C-Br, and C-Cl bonds, chemists can rapidly generate thousands of highly diverse, unsymmetrical tetra-substituted anilines from a single procured batch [2].

Development of Complex Organic Materials and Ligands

Furthermore, the tetra-orthogonal nature of this scaffold makes it ideal for synthesizing highly unsymmetrical ligands for transition metal catalysis, ensuring reproducibility and fine-tuning of material properties [3].

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

330.82604 g/mol

Monoisotopic Mass

330.82604 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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